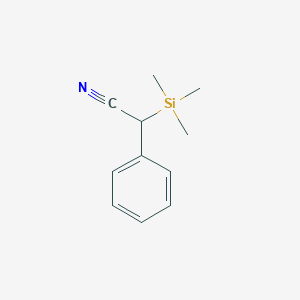

alpha-(Trimethylsilyl)benzeneacetonitrile

Description

Nomenclature and Structural Elucidation of alpha-(Trimethylsilyl)benzeneacetonitrile

The systematic IUPAC name for this compound is 2-phenyl-2-(trimethylsilyl)ethanenitrile. However, it is more commonly referred to in the chemical literature as this compound. This name clearly indicates the substitution pattern: a trimethylsilyl (B98337) group, -Si(CH₃)₃, is located on the alpha-carbon of the benzeneacetonitrile (benzyl cyanide) framework. kasturiaromatics.comhmdb.ca The core structure consists of a benzene (B151609) ring and a nitrile group (-C≡N) attached to the same carbon atom, which is also bonded to the trimethylsilyl group.

Structural elucidation of this compound and related compounds is typically achieved through standard spectroscopic methods. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are instrumental in confirming the presence and connectivity of the phenyl, trimethylsilyl, and nitrile functional groups. Infrared (IR) spectroscopy would show a characteristic absorption for the nitrile triple bond.

| Identifier | Value |

| IUPAC Name | 2-phenyl-2-(trimethylsilyl)ethanenitrile |

| Common Name | This compound |

| Molecular Formula | C₁₁H₁₅NSi |

| CAS Number | 34133-73-6 |

Positional Significance as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from the electronic effects of its constituent functional groups. The trimethylsilyl group stabilizes a negative charge on the alpha-carbon, making this position readily deprotonated to form a carbanion. This carbanion, an α-cyano carbanion equivalent, is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions. acs.org

This compound serves as a stable and manageable precursor to the cyanophenylmethyl anion. Its reactions are often promoted by a fluoride (B91410) source, which cleaves the silicon-carbon bond to generate the reactive carbanion in situ. This strategy avoids the use of strong and often harsh bases that might be incompatible with other functional groups in a complex molecule.

The nitrile group itself is a versatile functional handle that can be transformed into various other functionalities, including amines, carboxylic acids, amides, and ketones. researchgate.netlibretexts.org This dual reactivity—the ability to act as a nucleophile at the alpha-carbon and the transformability of the nitrile group—makes this compound a valuable building block in the synthesis of complex organic molecules.

Historical Development and Key Milestones in Research

The development of this compound is intrinsically linked to the broader advancements in organosilicon chemistry and the chemistry of nitriles. The exploration of α-silylnitriles as synthetic reagents gained momentum as chemists sought more controlled and selective methods for carbon-carbon bond formation.

A significant area of research has been the catalytic functionalization of the alpha-position of nitriles. While the direct α-silylation of nitriles has been explored, the focus has often shifted to the unique reactivity of the resulting α-silylnitriles. acs.org Research has demonstrated that these compounds can add to aldehydes and ketones to form β-hydroxynitriles, which are valuable synthetic intermediates. acs.org

Early studies focused on the use of various catalysts, including Lewis bases and metal acetates, to promote the addition of α-silylnitriles to carbonyl compounds. acs.orgacs.org These investigations have been crucial in establishing the scope and limitations of these reactions. For instance, while some catalytic systems have shown good reactivity, achieving high stereoselectivity in these additions has been a persistent challenge. acs.org

The ongoing exploration of new catalysts and reaction conditions continues to expand the synthetic utility of this compound and related compounds. acs.org The ability to generate a nucleophilic cyanomethyl equivalent under mild conditions has cemented its place as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-trimethylsilylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVLKNNRYBFEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Alpha Trimethylsilyl Benzeneacetonitrile and Its Analogues

Direct Cyanosilylation Reactions of Benzaldehyde (B42025) and Related Carbonyls

The direct cyanosilylation of benzaldehyde and other carbonyl compounds with trimethylsilyl (B98337) cyanide (TMSCN) is a primary route to alpha-(trimethylsilyl)benzeneacetonitrile. This reaction involves the addition of the trimethylsilyl group and a cyanide ion across the carbonyl double bond. Various catalytic and non-catalytic systems have been developed to facilitate this transformation.

Catalyst-Free and Solvent-Free Protocols

In pursuit of greener and more efficient chemical processes, catalyst-free and solvent-free methods for the cyanosilylation of aldehydes have been developed. figshare.comacs.org These approaches offer significant advantages by minimizing waste and simplifying purification procedures. Research has demonstrated that a range of aldehydes can undergo cyanosilylation with trimethylsilyl cyanide under these conditions, affording the corresponding cyanohydrin silyl (B83357) ethers in high yields. researchgate.net For instance, a simple, catalyst-free, and solvent-free protocol has been shown to be highly effective for the cyanosilylation of various aldehydes. figshare.comacs.org This method's high efficiency highlights its potential for practical applications in organic synthesis. figshare.com Some protocols have reported achieving excellent yields, up to 99%, for a variety of aldehydes at room temperature in a relatively short time. researchgate.net

| Aldehyde | Conditions | Yield (%) | Reference |

| Benzaldehyde | TMSCN, neat, rt | 98 | researchgate.net |

| 4-Chlorobenzaldehyde | TMSCN, neat, rt | 99 | researchgate.net |

| 4-Methoxybenzaldehyde | TMSCN, neat, rt | 97 | researchgate.net |

| 2-Naphthaldehyde | TMSCN, neat, rt | 98 | researchgate.net |

This table presents a selection of results and is not exhaustive.

Lewis Acid Catalysis in Cyanosilylation

Lewis acids are highly effective catalysts for the cyanosilylation of carbonyl compounds. They activate the carbonyl group, rendering it more susceptible to nucleophilic attack by the cyanide ion from trimethylsilyl cyanide. A wide array of Lewis acids, from simple metal halides to complex coordination compounds, have been successfully employed.

For example, aluminum-based Lewis acids have been extensively studied. An electronically unsaturated three-coordinated aluminum cation has been shown to catalyze the cyanosilylation of aldehydes and ketones under mild, solvent-free conditions with very low catalyst loading (0.05 mol%) and short reaction times (5 minutes). acs.org Similarly, two-dimensional metal-organic frameworks (MOFs) based on magnesium (Mg-TPHB-MOF) have demonstrated remarkable catalytic activity in the solvent-free cyanosilylation of aldehydes, with complete conversion of benzaldehyde observed within 10 minutes at room temperature. nih.gov Other effective Lewis acid catalysts include those based on tin and various metal clusters. acs.orgnih.gov

| Catalyst | Substrate | Catalyst Loading (mol%) | Time | Yield (%) | Reference |

| Three-coordinated Al cation | Benzaldehyde | 0.05 | 5 min | 99 | acs.org |

| Mg-TPHB-MOF | Benzaldehyde | - | 10 min | 100 | nih.gov |

| (R)/(S)-Co3Ln2 | Benzaldehyde | - | - | up to 99 | nih.gov |

This table illustrates the performance of various Lewis acid catalysts.

Organocatalytic Systems for Asymmetric Cyanosilylation

The development of organocatalytic systems for asymmetric cyanosilylation represents a significant advancement, enabling the synthesis of chiral cyanohydrins with high enantioselectivity. nih.govrepec.org These metal-free catalysts are often derived from readily available natural products like amino acids.

A notable example is the use of a readily accessible chiral disulfonimide, which, in combination with trimethylsilyl cyanide, forms an active silylium (B1239981) Lewis acid organocatalyst. nih.govrepec.orgdntb.gov.ua This system has proven to be remarkably successful, allowing for molar-scale cyanosilylation with quantitative yield and excellent enantioselectivity, even at catalyst loadings as low as 50 ppm (0.005 mol%). nih.govrepec.org Proline-based N,N'-dioxides have also been developed as effective organocatalysts for the enantioselective cyanosilylation of aldehydes. researchgate.net These catalysts are believed to operate through a bifunctional mechanism, activating both the aldehyde and the silyl cyanide. researchgate.netresearchgate.net

| Organocatalyst | Substrate | Catalyst Loading (mol%) | ee (%) | Yield (%) | Reference |

| Chiral Disulfonimide | Benzaldehyde | 0.005 | >99 | 99 | nih.govrepec.org |

| Proline-based N,N'-dioxide | Benzaldehyde | - | up to 73 | - | researchgate.net |

| Bifunctional Al-based catalyst | Benzaldehyde | - | excellent | - | researchgate.net |

This table highlights the effectiveness of different organocatalytic systems.

Transition Metal-Catalyzed Syntheses

Transition metal complexes offer another powerful catalytic approach for the synthesis of this compound and its analogues. Nickel-catalyzed reactions, for instance, have been developed for the synthesis of arylacetonitriles from benzyl (B1604629) chlorides and trimethylsilyl cyanide under base-free conditions. rsc.orgresearchgate.net This method provides a straightforward route to a variety of substituted arylacetonitriles.

Furthermore, iron complexes have been utilized as catalysts for the cyanosilylation of aromatic and heteroaryl aldehydes. researchgate.net An iron N-heterocyclic carbene complex, under UV irradiation at ambient temperature, efficiently catalyzes the reaction, with heteroaryl aldehydes generally exhibiting higher yields than aromatic aldehydes. researchgate.net The catalytic cycle is proposed to involve the dissociation of a ligand from the iron complex to generate an active species. researchgate.net Other transition metals, including rhodium and cobalt, have also been employed in the synthesis of related nitrile compounds. nih.gov

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. These derivatives can be prepared by employing substituted benzaldehydes in the cyanosilylation reactions described above. A wide range of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring, are generally well-tolerated in these synthetic protocols. rsc.orgresearchgate.net

For example, a method for the alpha-position dimethylation of benzyl cyanide series compounds has been disclosed, which allows for the preparation of derivatives with alkyl substituents at the alpha-carbon. google.com This process utilizes methyl iodide and sodium hydride in dimethylformamide to achieve high conversion rates and yields. google.com Additionally, methods for the synthesis of alpha-arylacetonitriles from benzylic alcohols using trimethylsilyl cyanide catalyzed by a Lewis acid like InBr3 have been reported, demonstrating broad substrate scope. researchgate.net

Stereoselective Approaches in Synthesis (Enantioselective and Diastereoselective)

Stereoselective synthesis is crucial for producing specific isomers of this compound and its analogues, which is often a requirement for biologically active compounds. Asymmetric cyanosilylation, as discussed in the context of organocatalysis, is a primary method for achieving enantioselectivity. nih.govresearchgate.net Chiral metal clusters and bifunctional catalysts containing both Lewis acid and Lewis base sites have also been successfully used to induce high enantiomeric excesses in the synthesis of chiral cyanohydrins. nih.gov The enantioselectivity in these systems is often attributed to the formation of a chiral pocket around the active site by the chiral ligands on the catalyst. nih.gov

Methodological Advancements and Efficiency Enhancements

The synthesis of α-silylated nitriles, particularly this compound, has evolved significantly with the introduction of novel catalytic systems and process technologies. These advancements aim to improve reaction efficiency, enhance safety profiles, increase yields, and broaden the substrate scope. Key developments include the application of phase-transfer catalysis, specialized transition metal catalysis, and the adoption of continuous flow systems.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of compounds with active methylene (B1212753) groups, such as benzyl cyanide. orgsyn.org This methodology facilitates the reaction between reactants located in different phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the substrate). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transfers the reacting anion from the aqueous phase to the organic phase, where the reaction occurs. princeton.edu

The use of PTC in the synthesis of this compound involves the deprotonation of benzyl cyanide by a concentrated aqueous alkali solution, followed by silylation with a silylating agent like trimethylsilyl chloride. The PTC catalyst is crucial for the formation of the carbanion in the organic phase. orgsyn.org This approach offers several advantages over traditional methods that require anhydrous solvents and expensive, strong bases like potassium tert-butoxide. orgsyn.org The benefits include milder reaction conditions, increased reaction rates, and often higher yields. crdeepjournal.orgphasetransfer.com

Methodological enhancements in PTC for related alkylations have focused on the design of more efficient and selective catalysts. For instance, research into asymmetric phase-transfer catalysis (APTC) utilizes chiral, non-racemic catalysts derived from Cinchona alkaloids to achieve enantioselective synthesis of α-substituted nitrile analogues. phasetransfer.comcore.ac.uk While direct data on the asymmetric silylation of benzyl cyanide via PTC is limited in the provided context, the principles established in the asymmetric alkylation of glycine (B1666218) imines and other substrates highlight the potential for developing enantioselective routes to chiral α-silylated nitriles. phasetransfer.com

Interactive Table 1: Comparison of Catalytic Conditions for Alkylation of Active Methylene Groups

This table illustrates the general advantages of PTC based on established principles for related reactions.

| Feature | Traditional Method (e.g., KOBu-t in THF) | Phase-Transfer Catalysis (PTC) |

|---|---|---|

| Base | Strong, anhydrous base (e.g., potassium tert-butoxide) | Concentrated aqueous NaOH or KOH |

| Solvent | Anhydrous organic solvent (e.g., THF, DMF) | Biphasic system (organic solvent/water) |

| Catalyst | Not applicable | Quaternary ammonium/phosphonium salt |

| Conditions | Strict anhydrous conditions required | Tolerant to water |

| Efficiency | Can be slow, requires stoichiometric base | Dramatically enhanced reaction rates orgsyn.org |

| Cost/Safety | Expensive and hazardous reagents | Inexpensive base, improved safety phasetransfer.com |

Transition Metal Catalysis

A significant advancement is the development of transition metal-catalyzed methods for the synthesis of arylacetonitriles. Researchers have devised a simple and effective strategy for producing arylacetonitrile derivatives through the reaction of benzyl chlorides with trimethylsilyl cyanide (TMSCN), catalyzed by a nickel complex. rsc.org

This method utilizes a Ni(cod)₂/PPh₃ catalyst system under base-free conditions. rsc.org The reaction proceeds via the coupling of various substituted benzyl chlorides with TMSCN, offering a direct route to the corresponding arylacetonitriles. While this specific study focuses on the cyanation of benzyl chloride to form benzyl cyanide, the methodology is directly applicable to the synthesis of its analogues and represents a departure from classical nucleophilic substitution, providing an alternative pathway that can accommodate a wider range of functional groups. The base-free nature of this reaction is a key efficiency enhancement, as it avoids the formation of byproducts associated with base-mediated side reactions.

Interactive Table 2: Nickel-Catalyzed Synthesis of Arylacetonitriles

Data conceptualized from the findings on Ni-catalyzed cyanation. rsc.org

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Benzyl Chloride | Trimethylsilyl cyanide | Ni(cod)₂/PPh₃ | Base-free | Benzyl cyanide |

| 2 | 4-Methylbenzyl Chloride | Trimethylsilyl cyanide | Ni(cod)₂/PPh₃ | Base-free | 4-Methylbenzyl cyanide |

Flow Chemistry Systems

The adoption of continuous flow reaction systems marks a paradigm shift in the synthesis of chemical intermediates, including nitriles and their derivatives. tcichemicals.com Flow chemistry offers substantial improvements in efficiency, safety, and scalability compared to traditional batch processing. tcichemicals.combohrium.com In a flow system, reactants are continuously pumped through a heated and pressurized tube or reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. bohrium.com

For nitrile synthesis, flow reactors provide several key advantages:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of the narrow tubing allows for rapid and efficient heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. tcichemicals.com

Improved Safety: The small internal volume of the reactor ensures that only a minimal amount of reactive material is present at any given moment, significantly enhancing operational safety. tcichemicals.com

Increased Yield and Purity: Precise control over reaction conditions often leads to higher yields and selectivities, reducing the formation of byproducts and simplifying purification. bohrium.com

Scalability: Scaling up production is achieved by simply running the system for a longer duration or by using parallel reactor lines, bypassing the challenges associated with scaling up batch reactors.

While specific literature on the flow synthesis of this compound was not identified in the search, the successful application of flow systems to the synthesis of related benzoylacetonitriles from unactivated amides and acetonitrile (B52724) demonstrates the technology's potential. bohrium.comresearchgate.net In these systems, reagents are mixed at a T-junction and flowed through a heated coil, achieving good yields in short reaction times. bohrium.com This approach could be adapted for the silylation of benzyl cyanide, offering a safer and more efficient manufacturing process.

Iii. Chemical Reactivity and Transformation Pathways of Alpha Trimethylsilyl Benzeneacetonitrile

Hydrolytic Conversions and Derivatives

The hydrolysis of α-(trimethylsilyl)benzeneacetonitrile can proceed under either acidic or basic conditions, typically affecting both the nitrile and the trimethylsilyloxy groups. The reaction pathway generally involves the initial cleavage of the silicon-oxygen bond, followed by the hydrolysis of the nitrile function.

Basic hydrolysis also yields the carboxylate salt of mandelic acid. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.org This forms an imine anion, which is then protonated to a hydroxy imine that tautomerizes to an amide. pressbooks.pub The amide is then further hydrolyzed under basic conditions to the carboxylate, which upon acidic workup gives the carboxylic acid. pressbooks.pub

These hydrolytic pathways are fundamental for deprotecting the cyanohydrin and converting the nitrile into a valuable carboxylic acid or amide functional group, making α-(trimethylsilyl)benzeneacetonitrile a protected precursor for α-hydroxy acids and their derivatives.

Reactions Involving the Nitrile Functional Group

The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and undergoes several important transformations, including reduction and addition of organometallic reagents. libretexts.orgpressbooks.pub

Reduction to Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) is highly effective for this transformation. libretexts.orglibretexts.orgresearchgate.net The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, forming a dianion intermediate which, upon aqueous workup, yields the primary amine. libretexts.org In the case of α-(trimethylsilyl)benzeneacetonitrile, this would produce 2-amino-1-phenylethan-1-ol after cleavage of the silyl (B83357) ether. Catalytic hydrogenation using hydrogen gas with metal catalysts like Raney nickel, palladium, or platinum is another common method for nitrile reduction. libretexts.orgwikipedia.org

Partial Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents like diisobutylaluminium hydride (DIBAL-H). wikipedia.org DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org Subsequent hydrolysis of this intermediate yields an aldehyde. libretexts.orgwikipedia.org

Addition of Grignard Reagents: Organometallic compounds such as Grignard reagents add to the electrophilic carbon of the nitrile. libretexts.orgchadsprep.com The initial reaction forms an imine salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. libretexts.org For example, reacting α-(trimethylsilyl)benzeneacetonitrile with methylmagnesium bromide would, after hydrolysis and desilylation, produce 1-hydroxy-1-phenylpropan-2-one.

A summary of representative nitrile transformations is presented in the table below.

| Reagent(s) | Product Type | General Transformation |

| H₃O⁺, heat or 1. OH⁻, heat; 2. H₃O⁺ | Carboxylic Acid | R-CN → R-COOH |

| LiAlH₄, then H₂O | Primary Amine | R-CN → R-CH₂NH₂ |

| H₂, Metal Catalyst (Ni, Pd, Pt) | Primary Amine | R-CN → R-CH₂NH₂ |

| 1. DIBAL-H; 2. H₂O | Aldehyde | R-CN → R-CHO |

| 1. R'-MgX; 2. H₃O⁺ | Ketone | R-CN → R-C(O)-R' |

Transformations of the Trimethylsilyloxy Moiety

The trimethylsilyloxy group in α-(trimethylsilyl)benzeneacetonitrile primarily functions as a protecting group for the hydroxyl functionality of the cyanohydrin. Its chemical transformations are mainly centered on its cleavage (deprotection) to unmask the alcohol.

Cleavage of trimethylsilyl (B98337) (TMS) ethers is a common and well-established procedure in organic synthesis. This can be readily accomplished under various conditions:

Acidic Conditions: Treatment with dilute aqueous mineral acids, such as hydrochloric acid or sulfuric acid, efficiently removes the TMS group. orgsyn.org

Fluoride (B91410) Ion Sources: Reagents that provide a source of fluoride ions are particularly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond. Common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF), potassium fluoride, and hydrofluoric acid (HF).

In addition to cleavage, the trimethylsilyl group can participate in intramolecular rearrangements. For instance, 1,2-migration of a trimethylsilyl group from a carbon atom to an oxygen atom has been observed in alkoxyl radicals, forming a more stable silyl ether radical (Me₃SiC•H₂O• → •CH₂OSiMe₃). capes.gov.br While not a primary synthetic pathway for this specific molecule, such rearrangements are mechanistically significant in related radical reactions.

Diastereoselective Nucleophilic Additions Utilizing alpha-(Trimethylsilyl)benzyl Auxiliaries

The α-(trimethylsilyl)benzyl group, a structure closely related to the core of α-(trimethylsilyl)benzeneacetonitrile, has been effectively utilized as a chiral auxiliary to control the stereochemistry of nucleophilic addition reactions. acs.orgnih.gov Research by Rychnovsky and Cossrow demonstrated that α-(trimethylsilyl)benzyl alcohol can be used to generate α-acetoxy ethers. acs.org These ethers serve as stable precursors for oxocarbenium ions, which then react with various nucleophiles with a high degree of facial selectivity. acs.orgnih.gov

The α-(trimethylsilyl)benzyl auxiliary directs the incoming nucleophile to one face of the transient oxocarbenium ion, leading to the formation of one diastereomer in preference to the other. This strategy has been successfully applied to a range of nucleophiles, including silyl enol ethers, allylsilanes, and crotylsilanes. acs.orgnih.gov The effectiveness of this auxiliary highlights the significant stereodirecting influence of the α-(trimethylsilyl)benzyl moiety.

The table below, based on findings from Rychnovsky and Cossrow, illustrates the high diastereoselectivity achieved in the addition of various nucleophiles to oxocarbenium ions bearing the α-(trimethylsilyl)benzyl auxiliary. acs.org

| Nucleophile | Product Diastereomeric Ratio (dr) |

| Allyltrimethylsilane | 15:1 |

| (Z)-Crotyltrimethylsilane | 20:1 |

| Silyl enol ether of acetophenone | 10:1 |

| Silyl ketene (B1206846) acetal (B89532) of methyl isobutyrate | >20:1 |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving α-(trimethylsilyl)benzeneacetonitrile is crucial for predicting outcomes and optimizing conditions. This involves identifying key intermediates and analyzing the energetic profiles of the reaction pathways.

The transformations of α-(trimethylsilyl)benzeneacetonitrile proceed through several well-characterized types of reactive intermediates.

Hydrolysis: The hydrolysis of the nitrile group involves the formation of an imine anion upon nucleophilic attack by hydroxide. libretexts.orgpressbooks.pub This is followed by protonation to a hydroxy imine, which then tautomerizes to an amide intermediate before final hydrolysis to the carboxylic acid. pressbooks.pub

Reduction: The reduction of the nitrile with DIBAL-H proceeds via an N-aluminated imine anion intermediate, which is stabilized by the Lewis acidic aluminum complex. libretexts.orgwikipedia.org Reduction with LiAlH₄ involves the formation of an imine anion and then a dianion after the addition of a second hydride. libretexts.org

Grignard Addition: The reaction with a Grignard reagent initially forms a magnesium salt of an imine anion. libretexts.org This salt is then hydrolyzed to an imine, which is further hydrolyzed to the final ketone product. libretexts.org

Cycloaddition: In related systems, (3+2) cycloaddition reactions involving nitriles can proceed through intermediates such as isoxazolines. mdpi.com Theoretical studies on the reaction between arylnitrile N-oxides and E-2-(trimethylsilyl)-1-nitroethene have explored the formation and stability of such heterocyclic intermediates. mdpi.com

While specific kinetic and thermodynamic data for α-(trimethylsilyl)benzeneacetonitrile are not extensively reported, the principles governing its reactivity can be understood from studies on analogous systems. Computational methods, such as Density Functional Theory (DFT), are often employed to model reaction profiles. mdpi.comresearchgate.net

Kinetics: The rates of these reactions are influenced by several factors. For nucleophilic additions to the nitrile, the electrophilicity of the nitrile carbon is key. pressbooks.pub Protonation of the nitrile nitrogen in acidic media enhances this electrophilicity, accelerating the rate of hydrolysis. libretexts.orglibretexts.org Steric hindrance around the nitrile group can slow down the reaction rate. In diastereoselective additions using the α-(trimethylsilyl)benzyl auxiliary, the reaction proceeds through the lowest energy transition state, which is determined by the conformation of the chiral auxiliary and the trajectory of the nucleophilic attack. acs.orgnih.gov Kinetic and thermodynamic analyses of related enzymatic and chemical reactions show that specificity is a kinetic phenomenon, where the difference in activation energies between competing pathways dictates the product distribution. nih.govnih.gov

Iv. Spectroscopic and Advanced Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed covalent structure of α-(trimethylsilyl)benzeneacetonitrile in solution. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) protons, the benzylic proton, and the aromatic protons of the phenyl group. The nine protons of the trimethylsilyl group, being chemically equivalent, should appear as a sharp, strong singlet near 0 ppm, a characteristic region for protons on silicon. The single benzylic proton (α-proton) is expected to appear as a singlet further downfield. The aromatic protons on the phenyl ring would typically present as a complex multiplet in the 7.2-7.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the trimethylsilyl group would produce a signal at a high field (typically 0 to -5 ppm). The quaternary carbon of the nitrile group (C≡N) is expected in the 115-125 ppm region. The carbons of the phenyl ring would appear in the aromatic region (125-140 ppm), and the benzylic carbon atom bonded to the silicon would also be identifiable.

Given the molecule's chirality, NMR spectroscopy, particularly using chiral shift reagents or chiral solvating agents, would be the primary method for stereochemical assignment. These reagents can induce separate signals for the enantiomers, allowing for the determination of enantiomeric excess.

Predicted ¹H and ¹³C NMR Data for α-(Trimethylsilyl)benzeneacetonitrile

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -Si(CH₃)₃ | ~0.1 (s, 9H) | ~-1.0 |

| α-CH | ~3.5 (s, 1H) | ~35 |

| -C≡N | N/A | ~120 |

| Aromatic C-H | ~7.3-7.4 (m, 5H) | ~127-129 |

| Aromatic C (quaternary) | N/A | ~135 |

Note: Predicted values are based on analogous structures and standard chemical shift tables. Solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopic Analysis in Mechanistic and Product Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within α-(trimethylsilyl)benzeneacetonitrile. The IR spectrum provides valuable confirmation of the product's formation during synthesis and can be used to track reaction progress.

The most prominent and diagnostic absorption band would be from the nitrile (C≡N) stretching vibration. This bond typically gives rise to a sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functionality.

The trimethylsilyl (TMS) group also exhibits several characteristic vibrations. A strong absorption around 1250 cm⁻¹ is due to the symmetric C-H deformation of the Si-CH₃ groups. Additionally, a sharp peak, often with medium to strong intensity, is expected around 840 cm⁻¹ corresponding to the Si-C stretching and CH₃ rocking vibrations. The presence of both the nitrile and these TMS-related peaks would be essential for confirming the structure. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region.

Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Trimethylsilyl (Si-CH₃) | Symmetric C-H Bend | ~1250 | Strong |

| Trimethylsilyl (Si-C) | Stretch / CH₃ Rock | ~840 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Weak |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of α-(trimethylsilyl)benzeneacetonitrile and to gain structural insights from its fragmentation pattern under ionization. For a molecule with the formula C₁₁H₁₅NSi, the exact molecular weight is approximately 189.33 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. A key fragmentation pathway for trimethylsilyl-containing compounds involves the loss of a methyl group (•CH₃, 15 Da) to form a highly stable [M-15]⁺ cation. This fragment, [M-CH₃]⁺, is often the base peak (the most abundant ion) in the spectrum due to the stability of the resulting silicon-centered cation.

Another characteristic fragmentation would be the cleavage of the benzylic C-Si bond, which could lead to fragments corresponding to the phenylacetonitrile (B145931) cation or the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. The phenyl group itself can lead to aromatic fragment ions at m/z 77 ([C₆H₅]⁺).

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Structural Formula | Significance |

| 189 | Molecular Ion [M]⁺ | [C₁₁H₁₅NSi]⁺ | Confirms Molecular Weight |

| 174 | [M-15]⁺ | [C₁₀H₁₂NSi]⁺ | Loss of a methyl group; often the base peak |

| 116 | [M - Si(CH₃)₃]⁺ | [C₈H₆N]⁺ | Loss of the trimethylsilyl group |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic of a benzene ring |

| 73 | Trimethylsilyl Cation | [Si(CH₃)₃]⁺ | Characteristic of the TMS group |

X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination

Should a suitable single crystal of α-(trimethylsilyl)benzeneacetonitrile be grown, X-ray crystallography would offer the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

This analysis would provide a wealth of information that is unattainable by other methods. It would yield precise bond lengths (e.g., the C-Si, C-C, and C≡N bond distances), bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state. For this chiral molecule, a crystallographic study on an enantiomerically pure sample would determine its absolute configuration, providing a definitive answer to its stereochemistry that surpasses the relative information from NMR with chiral reagents.

Furthermore, the crystallographic data would reveal how the molecules pack together in the crystal, detailing any intermolecular interactions such as π-stacking of the phenyl rings or other weak forces that govern the solid-state architecture. To date, a crystal structure for α-(trimethylsilyl)benzeneacetonitrile has not been reported in the crystallographic databases.

V. Strategic Applications in Organic Synthesis and Retrosynthetic Planning

Utilization as a Versatile Acyl Anion Equivalent

One of the most powerful applications of α-(trimethylsilyl)benzeneacetonitrile is its function as a masked benzoyl anion, a type of acyl anion equivalent. In standard organic synthesis, an acyl anion (R-C=O)⁻ is a challenging synthon to generate directly due to the unfavorable placement of negative charge on an electrophilic carbonyl carbon. α-(Trimethylsilyl)benzeneacetonitrile provides an elegant solution to this problem through the concept of "umpolung" or polarity inversion.

The α-proton of the acetonitrile (B52724) is acidic and can be readily removed by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion is nucleophilic and reacts efficiently with a variety of electrophiles, including alkyl halides and carbonyl compounds. The subsequent synthetic steps involve the hydrolysis of the nitrile group to a ketone and the removal of the trimethylsilyl (B98337) group. This two-step process effectively achieves the addition of a benzoyl group, realizing the synthetic equivalent of a benzoyl anion.

Reaction Pathway:

Deprotonation: Formation of the nucleophilic carbanion using a strong base.

Alkylation/Addition: Reaction of the carbanion with an electrophile (e.g., an alkyl halide or an aldehyde).

Hydrolysis & Desilylation: Conversion of the silylated nitrile intermediate into the final ketone product.

The trimethylsilyl group is crucial for this reactivity. It stabilizes the intermediate carbanion and facilitates the final hydrolysis step, often under milder conditions than would be required for a non-silylated analogue.

| Electrophile | Base | Intermediate Product | Final Product (after hydrolysis) |

| Alkyl Halide (R-X) | LDA | α-Alkyl-α-(trimethylsilyl)benzeneacetonitrile | Benzyl (B1604629) Ketone (Ph-CO-CH₂-R) |

| Aldehyde (R-CHO) | LDA | α-(1-Hydroxyalkyl)-α-(trimethylsilyl)benzeneacetonitrile | α-Hydroxy Ketone (Ph-CO-CH(OH)-R) |

| Ketone (R₂C=O) | LDA | α-(1-Hydroxyalkyl)-α-(trimethylsilyl)benzeneacetonitrile | α-Hydroxy Ketone (Ph-CO-C(OH)R₂) |

Role as a Key Building Block in the Construction of Complex Organic Molecules

Beyond its role as a simple acyl anion equivalent, α-(trimethylsilyl)benzeneacetonitrile serves as a versatile building block for assembling more complex molecular frameworks, including polycyclic systems and natural products. nih.gov Its ability to introduce a phenyl, a cyano, and a new carbon-carbon bond in a single operation makes it a valuable component in retrosynthetic analysis. ias.ac.inamazonaws.com Chemists can disconnect target molecules at key positions, identifying α-(trimethylsilyl)benzeneacetonitrile as a logical and readily available starting material.

For instance, in the synthesis of intricate alkaloid or terpenoid structures, the reagent can be used to construct a core fragment containing a quaternary carbon center or a specific functional group arrangement that is then carried through multiple subsequent steps. The nitrile group itself is a versatile functional handle that can be further transformed into amines, carboxylic acids, or amides, providing numerous pathways for molecular elaboration. Its application is particularly noted in the synthesis of molecules containing an α-arylacetonitrile moiety, which is present in various pharmaceuticals and natural products. researchgate.netgoogle.com

Application in the Synthesis of Chiral α-Hydroxy Nitriles and Related Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. α-(Trimethylsilyl)benzeneacetonitrile has been employed in strategies for asymmetric synthesis to produce chiral molecules, particularly α-hydroxy nitriles and their derivatives. researchgate.net These compounds are valuable intermediates for the synthesis of α-hydroxy ketones and β-amino alcohols.

Asymmetric synthesis using this reagent can be achieved through several methods:

Use of Chiral Catalysts: A chiral catalyst can control the facial selectivity of the addition of the silylated carbanion to a prochiral electrophile, such as an aldehyde, leading to one enantiomer of the α-hydroxy nitrile product in excess. youtube.com

Kinetic Resolution: Enzymes or chiral catalysts can be used to selectively react with one enantiomer of a racemic mixture of α-substituted silyl (B83357) nitriles, allowing for the separation of the unreacted, enantiomerically enriched substrate. Aldoxime dehydratases, for example, have been used in the kinetic resolution of racemic aldoximes to produce chiral nitriles. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. While not directly part of the starting reagent, strategies have been developed using related chiral auxiliaries to control diastereoselective additions. nih.govnih.gov

The Strecker reaction, a classic method for synthesizing α-amino acids from α-aminonitriles, highlights the importance of chiral nitrile synthesis. mdpi.comorganic-chemistry.org Organocatalytic and metal-catalyzed versions of the Strecker reaction often use trimethylsilyl cyanide as the cyanide source, demonstrating the broader context in which silyl nitrile chemistry operates. rsc.org

Integration into Convergent and Divergent Multi-Step Synthetic Sequences

Modern synthetic planning often relies on convergent or divergent strategies to improve efficiency and facilitate the creation of molecular libraries. scholarsresearchlibrary.com

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of structurally related compounds. rsc.org α-(Trimethylsilyl)benzeneacetonitrile can be used to create a central scaffold. This scaffold can then be subjected to a variety of different reaction conditions or coupled with different reagents to produce a diverse set of analogues. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The versatility of the nitrile and silyl groups allows for multiple reaction pathways, making the intermediates derived from α-(trimethylsilyl)benzeneacetonitrile well-suited for both convergent and divergent synthetic plans.

Contributions to Green Chemistry Through Efficient Synthetic Utility

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comresearchgate.netuniroma1.it The use of α-(trimethylsilyl)benzeneacetonitrile can contribute to these goals, primarily through the lens of reaction efficiency and atom economy.

Atom Economy is a key principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgwordpress.com Reactions with high atom economy generate less waste. rsc.org

Despite this, its contribution to green chemistry can be argued from a broader perspective:

Route Efficiency: By providing a reliable and high-yielding route to complex ketones and other intermediates, the reagent can significantly shorten synthetic sequences. orgsyn.org Fewer steps typically mean less solvent waste, reduced energy consumption, and fewer purification stages, which aligns with the overarching goals of green chemistry.

Catalytic Processes: The development of catalytic versions of reactions involving acetonitrile derivatives reduces the need for stoichiometric amounts of harsh reagents. buecher.deresearchgate.net For example, catalytic phase-transfer conditions for alkylation avoid the use of large quantities of strong bases in anhydrous organic solvents. orgsyn.org

Avoiding Hazardous Reagents: The use of this reagent can provide an alternative to more hazardous synthetic routes, contributing to a safer laboratory and industrial environment.

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy | Green Chemistry Consideration |

| Alkylation | C₁₁H₁₅NSi + R-X + Base | C₁₁H₁₄(R)NSi | [Base-H]⁺X⁻ | High (for the C-C bond formation) | Addition reactions are atom-efficient. rsc.org |

| Overall Process | C₁₁H₁₅NSi + R-X + H₂O | Ph-CO-CH₂-R | (TMS)₂O, NH₃, etc. | Moderate | The utility in simplifying a synthetic route can offset a non-perfect atom economy by reducing overall waste from a longer, multi-step alternative. wordpress.com |

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of alpha-(Trimethylsilyl)benzeneacetonitrile. q-chem.comosti.gov DFT methods model the electron density to calculate the ground-state energy of the system, offering a balance of computational cost and accuracy for molecules of this size. q-chem.com

Studies on related organosilicon compounds demonstrate that the introduction of a trimethylsilyl (B98337) (TMS) group significantly influences the electronic properties of a molecule. For instance, in silylated alkenes, the TMS group can act as a push-pull substituent, creating a notable negative charge on the carbon atom to which it is bonded. mdpi.com In the case of this compound, the silicon atom's electropositive nature and the ability of its σ-orbitals to interact with the adjacent π-system (σ-π conjugation) are key features.

Natural Bond Orbital (NBO) analysis is often used to quantify these interactions, revealing charge distribution and orbital interactions. nih.gov For this compound, NBO analysis would likely show a significant polarization of the C-Si bond and hyperconjugative interactions between the C-Si σ-bonding orbitals and the π* anti-bonding orbitals of the nitrile and phenyl groups. These interactions stabilize the molecule and influence its reactivity.

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to have significant contributions from the phenyl ring and the C-Si bond, while the LUMO would be centered on the nitrile group's π* orbital.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the TMS group.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This data is illustrative for a molecule of this type and based on typical computational outputs.)

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| NPA Charge on Si | +1.2 e | Natural Population Analysis charge, indicating the electropositive nature of Silicon. |

| NPA Charge on N | -0.5 e | Natural Population Analysis charge, indicating the electronegative nature of Nitrogen. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the molecule's conformational space and assess the stability of different arrangements. nih.gov

Conformational analysis typically begins by systematically rotating the key single bonds: the C-C bond connecting the phenyl ring to the chiral center, the C-C bond between the chiral center and the nitrile, and the C-Si bond. A potential energy surface scan is performed at a suitable level of theory (e.g., DFT) to identify low-energy conformers (local minima). The results reveal the most stable spatial arrangements of the phenyl, trimethylsilyl, and nitrile groups. Steric hindrance between the bulky trimethylsilyl group and the phenyl ring is a major factor governing the preferred conformation.

Molecular dynamics simulations offer a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms over a period (e.g., nanoseconds), MD simulations can explore the potential energy surface and reveal the stability of docked complexes and the flexibility of different regions of the molecule. nih.govnih.gov For this compound, MD simulations would show the rotational freedom around the key bonds and the vibrational modes, providing insight into how the molecule might adapt its shape when interacting with other reagents or a solvent. The stability of the molecule can be evaluated by monitoring parameters like the Root Mean Square Deviation (RMSD) over the simulation time. nih.gov

Table 2: Illustrative Conformational Analysis Data (Note: This data is illustrative and represents typical outputs from conformational search calculations.)

| Conformer | Dihedral Angle (Ph-C-C-CN) | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 (Global Minimum) | 65° | 0.00 | 75.3 |

| 2 | -175° | 1.25 | 15.1 |

| 3 | -55° | 2.10 | 9.6 |

Computational Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface for a chemical reaction, researchers can identify the lowest energy path from reactants to products, including any intermediates and, crucially, the transition states (TS). youtube.com

For reactions involving this compound, such as its deprotonation at the alpha-carbon to form a carbanion, computational methods can model the entire process. DFT calculations are used to optimize the geometries of the reactants, products, any intermediates, and the transition state. mdpi.com Finding the transition state geometry is a critical step, often involving techniques like nudged elastic band (NEB) methods or eigenvector-following algorithms. youtube.com

Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the stretching of the C-H bond being broken and the formation of the new bond to the base). youtube.com The energy of the transition state relative to the reactants gives the activation energy (energy barrier) for the reaction, which determines the reaction rate. mdpi.com

For example, in a study of a (3+2) cycloaddition reaction involving a silylated alkene, DFT calculations (specifically ωB97XD/6-311+G(d)) were used to explore the reaction's energy profile. mdpi.com The calculations successfully located the transition states for different regioisomeric pathways, and the computed activation energies explained the observed product distribution. mdpi.com Similar methods could be applied to understand the mechanisms of reactions involving this compound, such as its addition to carbonyls or its behavior in cycloadditions.

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships via Computational Models

Computational models provide deep insights into why a molecule exhibits certain reactivity or selectivity. By systematically modifying the structure of this compound in silico (e.g., changing substituents on the phenyl ring) and calculating the effect on reactivity descriptors or reaction barriers, a quantitative structure-activity relationship (QSAR) can be established.

The role of the trimethylsilyl group is a key area for computational investigation. Studies on the trimethylsilylation of other molecules have used DFT to explain positional selectivity (e.g., α vs. β substitution). researchgate.net For this compound, computational models can quantify the steric and electronic effects of the TMS group that direct the outcome of a reaction. For instance, in the formation of an enolate/carbanion, the TMS group can stabilize the negative charge through hyperconjugation and p-d orbital interactions, influencing the stereoselectivity of its subsequent reaction with an electrophile.

Computational studies on related chiral auxiliaries, like alpha-(trimethylsilyl)benzyl alcohol, have shown how the TMS group can enforce a specific conformation that leads to high diastereoselectivity in reactions. nih.gov This "induced fit" model, where selectivity is guided by the dynamic and energetic complementarity between the reactant and its binding partner, can be thoroughly explored using computational tools. nih.gov By modeling the transition states of competing reaction pathways (e.g., leading to R or S products), the energy differences can be calculated, providing a theoretical prediction of the enantiomeric or diastereomeric excess, which can then be compared with experimental results.

Vii. Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Recent progress includes the use of nickel-based catalysts, such as Ni(cod)2/PPh3, for the synthesis of arylacetonitriles from benzyl (B1604629) chlorides and trimethylsilyl (B98337) cyanide under base-free conditions. rsc.org Boron Lewis acids like B(C6F5)3 have also emerged as effective catalysts for the direct cyanation of benzyl alcohols using isonitriles as a cyanide source, offering a metal-free alternative. mdpi.com For enantioselective synthesis, chiral ammonium (B1175870) salts, specifically spirocyclic binaphthyl-based catalysts, have shown promise in achieving high levels of enantioselectivity in related α-functionalizations. nih.gov

Biocatalysis represents another frontier, with enzymes like aldoxime dehydratases enabling the synthesis of nitriles under mild, aqueous conditions. nih.govmdpi.com These enzymatic systems offer high specificity and are part of a broader push towards greener synthetic processes. nih.gov

Interactive Data Table: Comparison of Catalytic Systems for Nitrile Synthesis

| Catalyst System | Substrates | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(cod)2/PPh3 | Benzyl chlorides, Trimethylsilyl cyanide | Simple, base-free conditions | Not specified | rsc.org |

| B(C6F5)3 | Benzyl alcohols, Isonitriles | Metal-free, safer cyanide source | up to 98% | mdpi.com |

| Maruoka's Catalyst | Isoxazolidin-5-ones | High enantioselectivity | Not specified | nih.gov |

| Aldoxime Dehydratase | Aldoximes | Cyanide-free, aqueous media | Not specified | nih.govmdpi.com |

| Supported Ru Hydroxide (B78521) | Alcohols/Aldehydes, Ammonia | Heterogeneous, green synthesis | Not specified | researchgate.net |

Exploration of Unprecedented Reactivity Profiles and Synthetic Applications

Research into the reactivity of alpha-(trimethylsilyl)benzeneacetonitrile is uncovering novel transformation pathways. The silyl (B83357) group not only acts as a protecting group but also as a powerful activating and directing group, enabling new synthetic applications. For instance, the alpha-(trimethylsilyl)benzyl auxiliary has been effectively used to control diastereoselective additions of various nucleophiles to oxocarbenium ions. nih.gov

The nitrile group itself is a versatile functional handle. Its electrophilic carbon atom can react with nucleophiles like cysteine or serine residues, a property of interest in the design of covalent inhibitors for enzymes. nih.govnih.gov The reactivity of the nitrile can be tuned by the electronic properties of its molecular environment. nih.gov Beyond simple additions, nitriles can participate in more complex reaction cascades, such as 1,3-dipolar cyclizations with phosphorus compounds to form novel phosphorus-rich heterocycles. rsc.org The reduction of the nitrile to an amine or its conversion to a ketone via a Grignard reaction followed by hydrolysis are fundamental transformations that continue to be explored with new reagents and conditions. chadsprep.comyoutube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent transformations into continuous flow chemistry and automated platforms is a significant emerging trend. researchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. researchgate.netmdpi.com These benefits are particularly valuable for reactions that are highly exothermic or involve hazardous reagents. mdpi.com

Continuous flow reactors can be designed with immobilized catalysts, which simplifies product purification as the catalyst remains in the reactor, yielding a catalyst-free product stream. researchgate.net This technology facilitates the rapid optimization of reaction conditions and can be seamlessly integrated with online analytical techniques for real-time monitoring and process control. mdpi.com The ability to automate these systems is crucial for high-throughput screening, the creation of compound libraries for drug discovery, and ultimately for more efficient and reliable chemical manufacturing. researchgate.netresearchgate.net Methodologies for the continuous synthesis of various organic molecules, including those involving carbon-carbon and carbon-heteroatom bond formations, are being actively developed, paving the way for the inclusion of silylated nitriles in these advanced manufacturing processes. nih.govrsc.org

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthetic strategies for compounds like this compound. A major focus is the development of sustainable and atom-economical methods that minimize waste and avoid the use of toxic reagents. nih.gov

One significant advancement is the move away from highly toxic cyanide sources. rsc.org Researchers are exploring alternatives such as isonitriles, potassium ferrocyanide, and even biocatalytic approaches that circumvent the need for free cyanide altogether. mdpi.comnih.govpatsnap.com Aldoxime dehydratases, for example, produce nitriles from readily available aldoximes with water as the only byproduct, representing a highly sustainable pathway. nih.govmdpi.com

Other green approaches include the direct functionalization of C-H or C-C bonds, which avoids the need for pre-functionalized starting materials and thus reduces the number of synthetic steps. nih.gov The use of environmentally benign solvents, particularly water, and the development of recyclable catalysts are also key areas of research. researchgate.netmdpi.com For instance, the selective hydrogenation of benzyl cyanide has been studied using a Pd/Al2O3 catalyst in a water-CO2 system, demonstrating how reaction media can be designed to be more sustainable while also improving product selectivity. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing alpha-(Trimethylsilyl)benzeneacetonitrile, and how do reaction conditions influence yield?

- Methodology : Alkylation of benzeneacetonitrile precursors with trimethylsilyl reagents (e.g., trimethylsilyl chloride) under anhydrous conditions is a common route. Base catalysts like sodium hydride or potassium carbonate are critical for deprotonation and silylation efficiency .

- Optimization : Temperature control (0–5°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent hydrolysis of the trimethylsilyl group. Yield improvements (>80%) are reported with slow reagent addition and stoichiometric excess of the silylating agent .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use methanol-acetonitrile (60:40) mixtures with pH 7.5 triethylamine-acetic acid buffers to resolve silylated products from impurities .

- NMR : Distinct trimethylsilyl proton signals (δ 0.1–0.3 ppm) and nitrile carbon peaks (~δ 120 ppm) confirm functional group retention .

- Purity Standards : HPLC purity >95% is achievable via silica gel chromatography, with moisture-sensitive storage (+4°C in sealed vials) to prevent degradation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy observed in structurally similar silylated nitriles .

- Avoid water contact to prevent hydrolysis releasing volatile byproducts (e.g., trimethylsilanol) .

- Regulatory Compliance : Classify as "research use only" under TSCA guidelines; document disposal per EPA protocols for nitrile-containing waste .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of benzeneacetonitrile in cross-coupling or catalytic reactions?

- Mechanistic Insight : The electron-withdrawing nitrile and bulky trimethylsilyl group sterically hinder nucleophilic attack, favoring selective Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the benzene ring. Kinetic studies show enhanced regioselectivity compared to non-silylated analogs .

- Data Conflict : Conflicting reports exist on silyl group stability under strong bases (e.g., LDA). Thermogravimetric analysis (TGA) is recommended to assess decomposition thresholds .

Q. What strategies resolve enantiomeric impurities in this compound derivatives?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC with hexane-isopropanol mobile phases. For example, cellulose-based CSPs achieve baseline separation (α >1.5) for structurally similar silylated nitriles .

- Synthetic Control : Asymmetric alkylation with chiral ligands (e.g., BINOL) yields enantiomeric excess (>90%) but requires low-temperature (-78°C) conditions to suppress racemization .

Q. How do environmental factors (pH, light, humidity) impact the stability of this compound in long-term studies?

- Degradation Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.